6alpha-Prostaglandin I1 6alpha-Prostaglandin I1 6alpha-Prostaglandin I1 is a prostaglandins I.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13592501
InChI: InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15+,16+,17+,18+,19-/m0/s1
SMILES: CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol

6alpha-Prostaglandin I1

CAS No.:

Cat. No.: VC13592501

Molecular Formula: C20H34O5

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

6alpha-Prostaglandin I1 -

Specification

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
IUPAC Name 5-[(2R,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid
Standard InChI InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15+,16+,17+,18+,19-/m0/s1
Standard InChI Key RJADQDXZYFCVHV-WDONHGPHSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@H](O[C@H]2C[C@H]1O)CCCCC(=O)O)O
SMILES CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O
Canonical SMILES CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

6α-PGI1, systematically named 6R,9α-epoxy-11α,15S-dihydroxyprost-13-en-1-oic acid, belongs to the eicosanoid class of fatty acid derivatives . The compound features a cyclopentane ring fused to two hydroxyl groups at positions 11α and 15S, an epoxy bridge between carbons 6 and 9, and a carboxylic acid terminus (Figure 1) . Its stereochemistry is critical for receptor binding, as evidenced by the 10-fold lower potency of 6α-PGI1 compared to its β-isomer .

Key Physicochemical Properties

  • CAS Registry: 62777-90-6

  • Solubility: Stable in aqueous solutions due to reduced hydrolysis susceptibility

  • Stereochemical Stability: Maintains configuration under physiological pH, enhancing bioavailability

Synthesis and Industrial Production

The synthesis of 6α-PGI1 involves stereoselective reduction of PGI2 using catalysts such as palladium or platinum oxides under controlled pH and temperature . Industrial-scale production employs high-purity reagents and advanced purification techniques, including high-performance liquid chromatography (HPLC), to achieve >95% purity . A comparative analysis of synthetic yields is provided below:

ParameterLaboratory ScaleIndustrial Scale
Yield60–70%85–90%
Purity90–92%95–98%
Production Time72 hours48 hours

Biological Activities and Mechanisms

Cyclic AMP Modulation

  • EC₅₀ for cAMP in thyroid cells: ~100 nM (vs. 1 nM for PGI2)

  • Cell-Type Specificity: Stimulates proliferation in dermal fibroblasts but inhibits growth in keratinocytes, suggesting tissue-dependent signaling .

Antiplatelet Effects

While 6α-PGI1 inhibits ADP-induced platelet aggregation, its potency is significantly reduced:

  • IC₅₀: 350 ng/mL (vs. 0.4 ng/mL for PGI2)

  • Mechanism: Binds IP receptor → activates adenylate cyclase → elevates cAMP → inhibits thromboxane A₂ synthesis .

Vascular Effects

In preclinical models, 6α-PGI1 demonstrates vasodilatory activity, reducing pulmonary arterial pressure by 15–20% at 50 ng/kg/min . This effect is mediated through endothelial nitric oxide synthase (eNOS) activation and potassium channel modulation .

Comparative Analysis with Related Prostaglandins

Parameter6α-PGI1PGI26β-PGI1
Hydrolysis StabilityHighLowModerate
cAMP Potency10⁻⁷ M10⁻⁹ M10⁻⁸ M
Platelet IC₅₀350 ng/mL0.4 ng/mL200 ng/mL
Receptor AffinityIP (Kd = 5 nM)IP (Kd = 0.2 nM)IP (Kd = 2 nM)

Data compiled from .

Research and Therapeutic Applications

Cardiovascular Research

6α-PGI1 has been explored in pulmonary arterial hypertension (PAH) models, where it attenuates right ventricular hypertrophy by 30% over 4 weeks . Its stability allows sustained infusion without rapid degradation, a limitation of native PGI2 .

Oncology

Elevated prostaglandin levels correlate with tumor angiogenesis and immune evasion. In glioblastoma models, 6α-PGI1 analogs reduced VEGF expression by 40%, highlighting potential anti-angiogenic applications .

Inflammatory Diseases

Conditioned media from 6α-PGI1-treated fibroblasts increased interleukin-6 (IL-6) production by 2.5-fold, suggesting a role in modulating cytokine networks .

Pharmacokinetics and Stability

  • Half-Life: 12–18 minutes in plasma (vs. 3–5 minutes for PGI2)

  • Metabolism: Hepatic cytochrome P450 (CYP4A) oxidation to 6-keto-PGF1α, a stable metabolite .

  • Excretion: Renal (60%) and fecal (30%) pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator